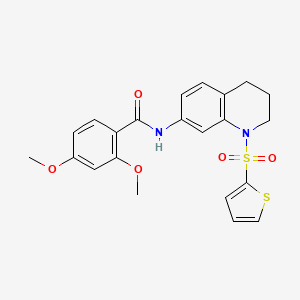
2,4-dimethoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dimethoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a useful research compound. Its molecular formula is C22H22N2O5S2 and its molecular weight is 458.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2,4-Dimethoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (CAS Number: 898429-82-8) is a compound that has garnered attention for its potential biological activities. This article discusses its biological properties, including antimicrobial and anti-proliferative effects, based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H22N2O5S2, with a molecular weight of 458.6 g/mol. The structure features a benzamide core linked to a tetrahydroquinoline moiety and a thiophene sulfonyl group, which may contribute to its biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to the thiophene-sulfonamide structure. For instance, derivatives of thiophene-linked compounds have shown significant antibacterial activity against various strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli .
Table 1: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | S. aureus | 14 |
| B. subtilis | 15 | |
| E. coli | 16 | |
| Pseudomonas aeruginosa | 12 |
These results indicate that the compound exhibits moderate to potent antibacterial activity.
Anti-Proliferative Activity
The anti-proliferative effects of this compound were evaluated using the MTT assay against several human cancer cell lines including hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), prostate cancer (PC-3), and colorectal cancer (HCT-116). The results demonstrated that the compound significantly inhibited cell proliferation in a dose-dependent manner.
Table 2: Anti-Proliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HePG-2 | 15 |
| MCF-7 | 20 |
| PC-3 | 18 |
| HCT-116 | 22 |
This data suggests that the compound has promising anti-cancer properties, potentially making it a candidate for further development in cancer therapy.
The mechanism underlying the biological activity of this compound may involve inhibition of specific enzymes or pathways critical for bacterial survival and cancer cell proliferation. For example, compounds with similar structures have been noted for their ability to inhibit mPGES-1 enzyme activity, which is involved in inflammation and cancer progression .
Case Studies
In one study focusing on related thiophene derivatives, researchers found that these compounds could induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential. This indicates that similar mechanisms may be at play in the action of our compound of interest .
Propiedades
IUPAC Name |
2,4-dimethoxy-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S2/c1-28-17-9-10-18(20(14-17)29-2)22(25)23-16-8-7-15-5-3-11-24(19(15)13-16)31(26,27)21-6-4-12-30-21/h4,6-10,12-14H,3,5,11H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDGZEYEEHMPEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













